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molecular formula C13H17NO6S B2852258 3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid CAS No. 1044271-98-8

3-Tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid

Cat. No. B2852258
M. Wt: 315.34
InChI Key: QIGNQLCRYHFAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410100B2

Procedure details

3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid methyl ester (8.45 g; 25.65 mmol) was suspended in 1,4-dioxane (75 ml) and 100 ml of NaOH 1N solution. The reaction mixture was stirred at room temperature overnight. Then, it was concentrated in vacuo. The crude was suspended in water and treated with citric acid until pH 4. Then ethyl acetate was added, the organic phase separated, dried with MgSO4 and concentrated in vacuo. 6.85 g (22 mmol; 84% yield) of 3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid were obtained.
Name
3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid methyl ester
Quantity
8.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:7]=[C:6]([NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH:5]=1.[OH-].[Na+]>O1CCOCC1>[C:18]([O:17][C:15]([NH:14][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:7]=1)[C:3]([OH:22])=[O:2])=[O:16])([CH3:21])([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
3-tert-butoxycarbonylamino-5-(methylsulfonyl)-benzoic acid methyl ester
Quantity
8.45 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)S(=O)(=O)C)NC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, it was concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with citric acid until pH 4
ADDITION
Type
ADDITION
Details
Then ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C(=O)O)C=C(C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22 mmol
AMOUNT: MASS 6.85 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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